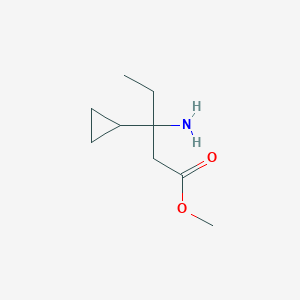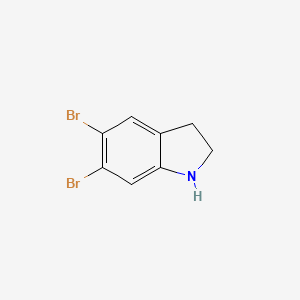
5,6-Dibromoindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dibromoindoline is a brominated derivative of indoline, a heterocyclic organic compound. It is characterized by the presence of two bromine atoms at the 5th and 6th positions of the indoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromoindoline typically involves the bromination of indoline. One common method is the electrophilic aromatic substitution reaction, where indoline is treated with bromine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as acetic acid and a temperature range of 0-25°C to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 5,6-Dibromoindoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound-2,3-dione.
Reduction: Reduction reactions can convert it back to indoline derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: this compound-2,3-dione.
Reduction: Indoline derivatives.
Substitution: Various substituted indoline compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5,6-Dibromoindoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including anti-cancer properties.
Industry: It is used in the development of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 5,6-Dibromoindoline involves the inhibition of specific enzymes and receptors. It has been shown to inhibit histone deacetylase enzymes, which play a role in the regulation of gene expression. Additionally, it inhibits tyrosine kinases and serotonin receptors, which are involved in cell signaling pathways. These actions contribute to its potential anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
5-Bromoindoline: A mono-brominated derivative with similar but less potent biological activities.
6-Bromoindoline: Another mono-brominated derivative with distinct chemical properties.
5,6,7-Tribromoindoline:
Uniqueness: 5,6-Dibromoindoline is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and biological activity. The dibromination enhances its ability to interact with biological targets, making it a more potent compound in medicinal chemistry compared to its mono-brominated counterparts .
Eigenschaften
Molekularformel |
C8H7Br2N |
|---|---|
Molekulargewicht |
276.96 g/mol |
IUPAC-Name |
5,6-dibromo-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C8H7Br2N/c9-6-3-5-1-2-11-8(5)4-7(6)10/h3-4,11H,1-2H2 |
InChI-Schlüssel |
BSXROYZIOUZIAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2=CC(=C(C=C21)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Bromo(isocyanato)methyl]benzene](/img/structure/B13549180.png)
![2-Methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13549186.png)
![(2R)-1-[(2S,3S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13549191.png)
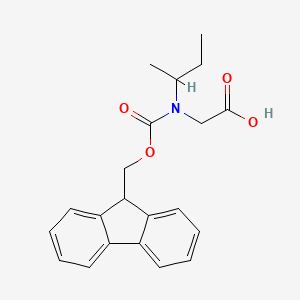
![2-amino-1-{1H-pyrazolo[4,3-b]pyridin-3-yl}ethan-1-one dihydrochloride](/img/structure/B13549198.png)
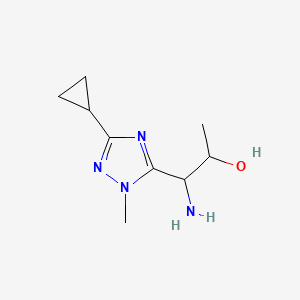
![2-Amino-2-(1H-benzo[d]imidazol-5-yl)ethan-1-ol](/img/structure/B13549210.png)
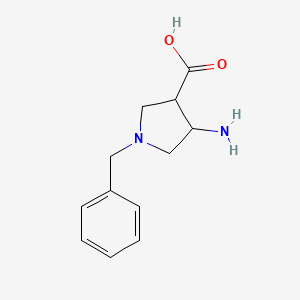
![2-[1-(Methylamino)cyclobutyl]ethanol](/img/structure/B13549220.png)
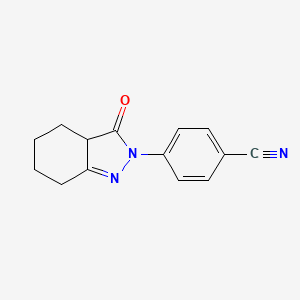
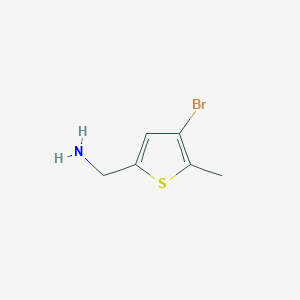
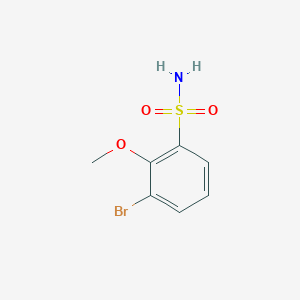
![(2-Amino-5-azaspiro[3.5]nonan-5-yl)-(2-chloro-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl)methanone;hydrochloride](/img/structure/B13549252.png)
